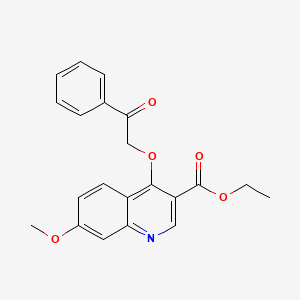![molecular formula C25H21ClN2O2 B13376280 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone](/img/structure/B13376280.png)
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole nucleus .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistent quality and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives with biological activity.
4-chloroindole: A structurally related compound with similar chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological functions.
Uniqueness
Its combination of the indole nucleus with the isoindolinone moiety and the presence of the 4-chlorophenyl group make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C25H21ClN2O2 |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C25H21ClN2O2/c26-17-12-10-16(11-13-17)23-22(20-8-3-4-9-21(20)27-23)24-18-6-1-2-7-19(18)25(30)28(24)14-5-15-29/h1-4,6-13,24,27,29H,5,14-15H2 |
Clé InChI |
QXSIGKLKBWUMRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-Chlorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one](/img/structure/B13376200.png)
![{[8-Chloro-1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetic acid](/img/structure/B13376204.png)
![7-methyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13376216.png)
![N-(1-naphthyl)-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B13376221.png)
![Ethyl 4-(8-tert-butyl-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl)benzoate](/img/structure/B13376223.png)
![1-Phenyl-5-[5-(3-trifluoromethylphenyl)-1H-pyrazol-4-yl]-1H-tetrazole](/img/structure/B13376227.png)
![3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one](/img/structure/B13376231.png)
![5-(3-hydroxy-4-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B13376232.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376236.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13376241.png)
![6-(3-bromobenzyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376257.png)

![12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13376293.png)
![4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one](/img/structure/B13376294.png)
